Traditional medicine practices have utilized terebic acid for its anti-inflammatory and analgesic (pain-relieving) properties []. However, scientific research is actively exploring the underlying mechanisms and therapeutic potential of these effects. Studies have shown that terebic acid can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, suggesting its potential use in treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease.
Terebic acid is a chemical compound with the molecular formula CHO. It is classified as a dicarboxylic acid and is notable for being an oxidation product of α-pinene, a common monoterpene found in pine resin. Terebic acid is characterized by its relatively high melting point of approximately 449.29 K (176.14 °C) and is soluble in various organic solvents, making it a subject of interest in both industrial and academic research contexts .
These reactions highlight its versatility as a building block in organic synthesis .
Research has indicated that terebic acid possesses biological activity, particularly in antimicrobial and antifungal properties. Its effectiveness against various pathogens makes it a candidate for further investigation in pharmaceutical applications. Additionally, its role as an intermediate in the metabolism of certain terpenes suggests potential implications for ecological interactions and plant defense mechanisms .
Terebic acid is typically synthesized through a two-step process involving the oxidation of α-pinene. The first step involves the Grignard reaction between diethyl acetylsuccinate and methylmagnesium bromide, followed by hydrolysis with hydrochloric acid. This method yields terebic acid efficiently while allowing for the exploration of other α-pinene derivatives .
Terebic acid has several applications across different fields:
These applications underscore its importance as a versatile compound in both industrial and research settings .
Studies have investigated the interactions of terebic acid with various biological systems. Notably, its interactions with microbial membranes suggest mechanisms through which it exerts antimicrobial effects. Further research is necessary to elucidate the specific pathways and molecular targets involved in these interactions, providing insight into its potential therapeutic uses .
Terebic acid shares structural similarities with several other compounds derived from α-pinene oxidation. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1,2,3-butanetricarboxylic acid | CHO | Contains three carboxylic groups; more polar |
| Diaterpenylic Acid Acetate | CHO | Larger structure; exhibits different reactivity |
| Pinanediol | CHO | Alcohol functional group; lower melting point |
Terebic acid's distinctiveness lies in its specific structure and properties that allow it to participate in unique
Terebic acid possesses the molecular formula C₇H₁₀O₄ with a molecular weight of 158.15 grams per mole [1] [4]. The compound exhibits a distinctive gamma-lactone structure characterized by a five-membered furanone ring system containing two methyl substituents at the 2-position and a carboxylic acid group at the 3-position [8]. The structural framework consists of seven carbon atoms, ten hydrogen atoms, and four oxygen atoms arranged in a tetrahydrofuran ring with specific substitution patterns [5].
The molecular structure features a tetrahydro-2,2-dimethyl-5-oxo-3-furancarboxylic acid backbone, where the furan ring is saturated and contains a ketone functionality at the 5-position [1]. The percent composition by mass includes carbon at 53.16%, hydrogen at 6.37%, and oxygen at 40.47% [1]. The compound's density is reported as 0.815 grams per cubic centimeter, indicating a relatively low-density organic structure [4] [18].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Density | 0.815 g/cm³ |
| Melting Point | 175-178°C |
| Percent Composition (C:H:O) | 53.16% : 6.37% : 40.47% |
The structural configuration includes a SMILES notation of CC1(C(CC(=O)O1)C(=O)O)C, which describes the connectivity of atoms within the molecule [5]. The InChI identifier for terebic acid is InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10), providing a standardized representation of its molecular structure [7].
The International Union of Pure and Applied Chemistry nomenclature for terebic acid is tetrahydro-2,2-dimethyl-5-oxo-3-furancarboxylic acid [1] [6] [7]. This systematic name precisely describes the structural features of the compound, indicating the presence of a tetrahydrofuran ring system with specific substitution patterns. The nomenclature follows the standard conventions for heterocyclic compounds containing oxygen as the heteroatom [8].
The IUPAC name breaks down into several components: "tetrahydro" indicates the saturated nature of the furan ring, "2,2-dimethyl" specifies the presence of two methyl groups at the 2-position, "5-oxo" denotes the ketone functionality at the 5-position, and "3-furancarboxylic acid" identifies the carboxylic acid group attached to the 3-position of the furan ring [7] [8]. This systematic approach ensures unambiguous identification of the compound's structure according to international chemical nomenclature standards [6].
Alternative IUPAC representations include 2,2-dimethyl-5-oxotetrahydro-3-furancarboxylic acid and 2,2-dimethyl-5-oxooxolane-3-carboxylic acid, where "oxolane" is an alternative name for the tetrahydrofuran ring system [7] [9]. The compound is also referenced in chemical databases using the index name 3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo- [7] [8].
Terebic acid is known by numerous alternative names and synonyms in chemical literature and commercial databases [4] [7] [8]. The most commonly used alternative name is terebinic acid, which appears frequently in historical chemical literature [1] [8]. Another widely recognized synonym is 2,2-dimethylparaconic acid, reflecting its structural relationship to paraconic acid derivatives [4] [7].
Terebic acid exists as a white to almost white crystalline solid at room temperature [1] [2] [3]. The compound exhibits a powder to crystal morphology, with individual crystals appearing as colorless prismatic structures when obtained from isopropyl alcohol solution through slow evaporation [4] [5]. The substance demonstrates typical characteristics of a stable organic acid, maintaining its solid state under standard laboratory conditions with no reported odor or distinctive organoleptic properties beyond its white crystalline appearance.
The molecular structure of terebic acid (C₇H₁₀O₄) with a molecular weight of 158.15 g/mol [6] [7] [8] contributes to its solid-state stability. The compound's crystalline nature is attributed to strong intermolecular hydrogen bonding networks, as evidenced by its crystal structure analysis revealing O-H···O and C-H···O hydrogen bonds that stabilize the racemic layered structure [4] [5].
Terebic acid exhibits a melting point of 174-175°C (447-448 K) [1] [2] [8] [9], with slight variations reported across different sources. The Chemical Abstracts Service reports a precise melting point of 174.5°C [8], while Tokyo Chemical Industry specifies a range of 175.0 to 178.0°C [1] [10]. The most commonly cited range remains 174-175°C, representing excellent agreement across multiple analytical determinations.
| Source | Melting Point (°C) | Melting Point (K) | Method |
|---|---|---|---|
| CAS Common Chemistry [8] | 174.5 | 447.65 | PhysProp Database |
| TCI Chemicals [1] | 175.0-178.0 | 448.15-451.15 | Neutralization Titration |
| Kołodziejczyk et al. [9] | 176.14 (449.29 K) | 449.29 | Experimental Determination |
| Multiple Chemical Databases [2] [3] | 175 | 448.15 | Literature Compilation |
The relatively high melting temperature of 449.29 K indicates the presence of strong intermolecular forces within the crystal lattice [9] [11]. This thermal behavior is consistent with the compound's hydrogen bonding capabilities and the stability of its racemic crystal structure, which forms double layers parallel to the (001) crystallographic plane [4] [5].
Terebic acid demonstrates semivolatile organic compound (SVOC) characteristics with a saturation concentration of 2.6 ± 1.2 μg/m³ at 298 K [12] [13]. The compound exhibits a vapor pressure of 9.29 × 10⁻⁶ mmHg at 25°C [2] [14], indicating limited volatility under standard conditions.
The vaporization enthalpy has been experimentally determined as 85 ± 11 kJ/mol [12], representing the energy required for the phase transition from liquid to vapor. This relatively high vaporization enthalpy reflects the energy needed to overcome the intermolecular forces present in the condensed phase.
Volatilization studies using atmospheric simulation chambers have demonstrated that terebic acid aerosols exhibit controlled evaporation rates of 0.55 ± 0.2 μg/m³/h [12]. The compound establishes equilibrium between gas and particle phases, with partial evaporation occurring when introduced into chamber environments, confirming its semivolatile nature.
Terebic acid exhibits two distinct density values depending on its physical state and measurement conditions. The liquid density is reported as 0.815 g/cm³ [2] [3] [14], while the experimentally determined aerosol density is 1.33 ± 0.20 g/cm³ [12].
| Property | Value | Conditions | Source |
|---|---|---|---|
| Liquid Density | 0.815 g/cm³ | Estimated liquid state | ChemBK Database [2] |
| Aerosol Density | 1.33 ± 0.20 g/cm³ | Experimental aerosol | Finessi et al. [12] |
| Crystal Density | 1.401 Mg/m³ | X-ray crystallography | Santos et al. [4] |
The refractive index is estimated at 1.4610 [2] [3] [14], though this value should be considered approximate as it represents a calculated estimate rather than an experimentally measured parameter. The refractive index provides insight into the compound's optical properties and molecular polarizability.
The significant difference between liquid and aerosol densities reflects the different packing arrangements and intermolecular interactions present in these distinct phases. The higher aerosol density suggests more efficient molecular packing in the particulate phase compared to the bulk liquid state.
Terebic acid demonstrates very low water solubility, ranking as the least water-soluble compound among tested α-pinene oxidation products [9] [11]. Experimental solubility studies using the dynamic method established the solubility order: pinanediol > diaterpenylic acid acetate ≥ 3-methyl-1,2,3-butanetricarboxylic acid > terebic acid [9] [11].
The low aqueous solubility is attributed to the compound's lactone moiety and relatively low polarity despite having an O:C ratio of 0.57 [12]. The Wilson equation provided the best mathematical correlation for terebic acid's water solubility data, with a calculated standard deviation of 3.79 [9] [11].
Temperature-dependent solubility studies revealed that terebic acid's water solubility increases with temperature, following typical thermodynamic principles for organic compounds with limited aqueous solubility. The solubility behavior significantly affects the compound's multiphase aging chemistry in atmospheric systems [9] [11].
Terebic acid exhibits enhanced solubility in organic solvents compared to water, demonstrating typical behavior for moderately polar organic compounds. Methanol compatibility is indicated by TCI specifications reporting very faint turbidity [1] [15], suggesting reasonable solubility in this polar protic solvent.
Isopropyl alcohol serves as an effective crystallization solvent, with slow evaporation at room temperature producing colorless prismatic crystals [4] [5]. This solubility characteristic has been utilized for purification and crystal structure determination studies.
The compound's solubility profile in various organic solvents reflects its amphiphilic nature, with the carboxylic acid functionality providing polarity while the lactone ring and methyl substituents contribute hydrophobic character. This balanced polarity enables dissolution in moderately polar organic solvents while maintaining limited water solubility.
Terebic acid exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing comprehensive structural identification capabilities.
Mass spectrometry analysis reveals distinctive fragmentation patterns with characteristic peaks at m/z ratios 81, 96, 100, 115, and 143 [12] [13]. The molecular ion peak at m/z 143 serves as a potential terebic acid marker [12], with fragmentation predominantly producing oxygenated fragment ions consistent with the compound's oxygen-rich structure.
Nuclear Magnetic Resonance (NMR) spectroscopy data is available for both ¹H NMR and ¹³C NMR [7] [16], providing detailed structural confirmation through characteristic chemical shifts corresponding to the lactone ring system, carboxylic acid functionality, and methyl substituents.
Infrared spectroscopy demonstrates characteristic absorption bands for key functional groups including C=O stretching vibrations from both the lactone carbonyl and carboxylic acid carbonyl, C-H stretching and bending modes from the alkyl substituents, and O-H stretching from the carboxylic acid group [17] [18]. These spectroscopic features enable reliable identification and quantification of terebic acid in complex mixtures.
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